

Crystal structure analysis of METHYL BENZIMIDAZOLE-5-CARBOXYLATE

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Compound of Interest

Compound Name: METHYL BENZIMIDAZOLE-5-CARBOXYLATE

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An In-depth Technical Guide on the Crystal Structure Analysis of Benzimidazole Carboxylate Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on the crystal structure analysis of a substituted derivative, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, due to the absence of publicly available crystallographic data for the parent compound, **methyl benzimidazole-5-carboxylate**. The analysis of this derivative provides valuable insights into the structural characteristics of this class of compounds.

Introduction

Benzimidazole and its derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents.^{[1][2]} Their structural elucidation is paramount for understanding structure-activity relationships and for the rational design of new therapeutic molecules. This guide provides a detailed examination of the crystal structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a complex derivative that offers significant insights into the conformational flexibility and intermolecular interactions of the benzimidazole carboxylate system.

Molecular Structure and Conformation

The single-crystal X-ray diffraction analysis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate reveals a twisted conformation. The benzimidazole and pyrimidine ring systems are nearly perpendicular to each other, with a dihedral angle of 84.11 (3)°.[3][4] This angular shape is a key feature of the molecule in the solid state.[4]

Interestingly, the carboxylate group and the 5-methyl group on the pyrimidine ring exhibit partial disorder, indicating the presence of multiple, closely related conformations within the crystal lattice.[3][4]

Crystallographic Data

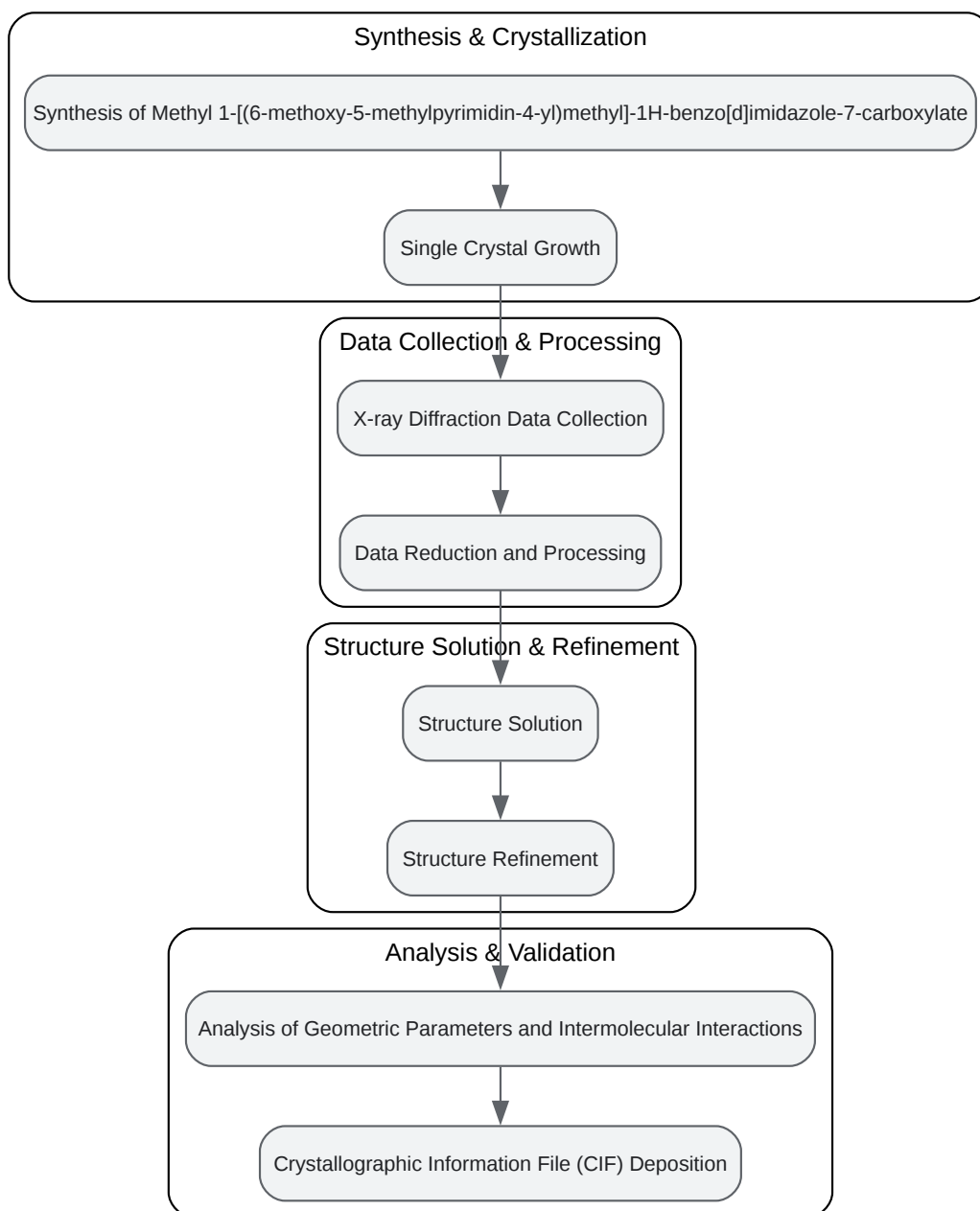
The crystallographic data provides a quantitative description of the crystal lattice and the arrangement of molecules within it.

Parameter	Value	Reference
Chemical Formula	C ₁₆ H ₁₆ N ₄ O ₃	[3][4]
Space Group	P2 ₁ /n	[3][4]
Z (molecules per unit cell)	4	[3][4]
Dihedral Angle (Benzimidazole-Pyrimidine)	84.11 (3)°	[3][4]
Torsion Angle (C2—N1—C10 —C11)	-87.61 (6)°	[4]

Intermolecular Interactions and Crystal Packing

The solid-state structure of the title compound is primarily governed by close packing forces, with a calculated packing index of 73.8%, indicative of a dense arrangement.[4] A dominant structural motif is the face-to-face π -stacking between the benzimidazole and pyrimidine systems of adjacent molecules.[3]

Experimental Workflow for Crystal Structure Analysis

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Caption: Experimental workflow for crystal structure analysis.

Experimental Protocols

Synthesis

The title compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, was synthesized as a side product during the N-alkylation of methyl 1H-benzo[d]imidazole-4-carboxylate with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine. The resulting isomeric mixture was separated by flash chromatography.[3]

Single-Crystal X-ray Diffraction

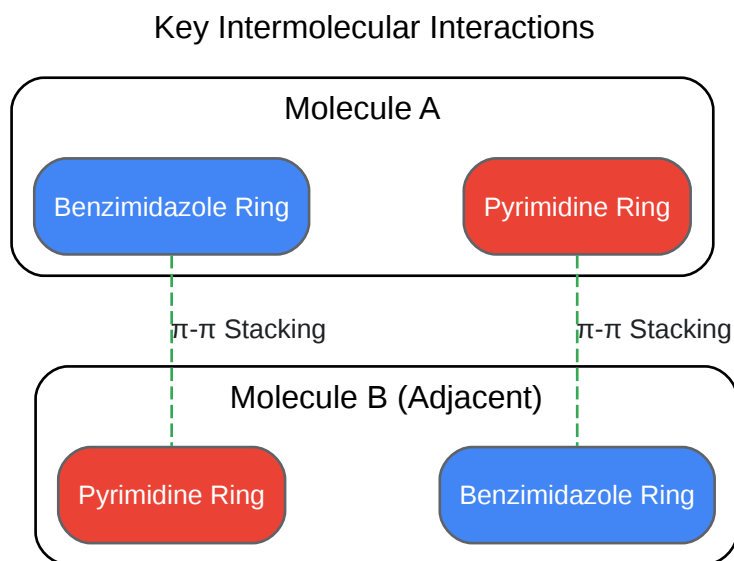
A suitable single crystal of the compound was selected and mounted for X-ray diffraction analysis. Data were collected on a diffractometer, and the collected frames were processed to yield the final reflection data.

Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Molecular Interactions

The following diagram illustrates the key intermolecular interactions that stabilize the crystal packing of the title compound.



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Caption: Schematic of π - π stacking interactions.

Conclusion

The crystal structure analysis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate provides a detailed three-dimensional understanding of a complex benzimidazole derivative. The observed twisted conformation and the prevalence of π -stacking interactions are critical features that influence its solid-state properties. This information is invaluable for the design of new benzimidazole-based compounds with tailored physicochemical and pharmacological profiles. The detailed experimental and analytical workflow described herein serves as a robust guide for researchers in the field of structural chemistry and drug discovery.

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